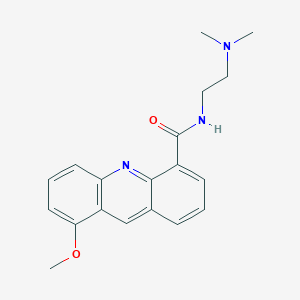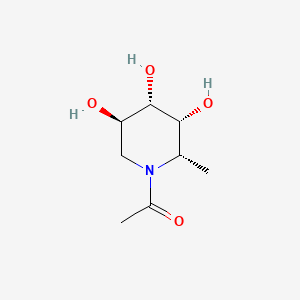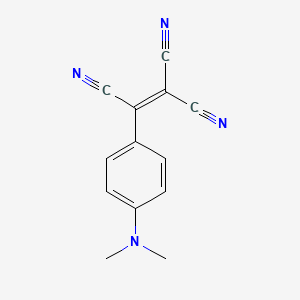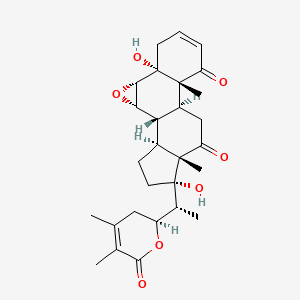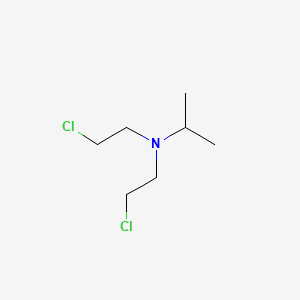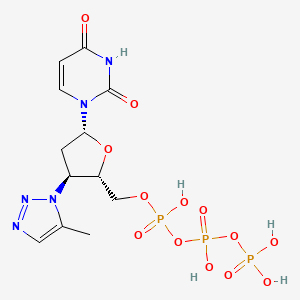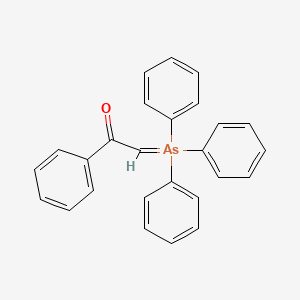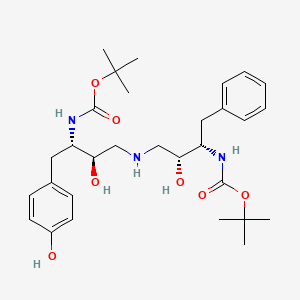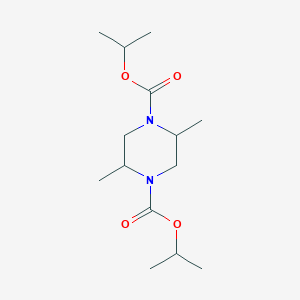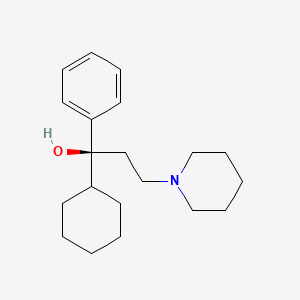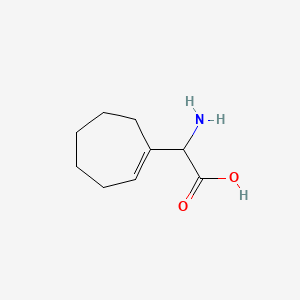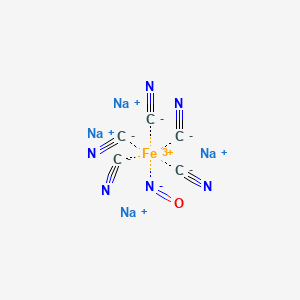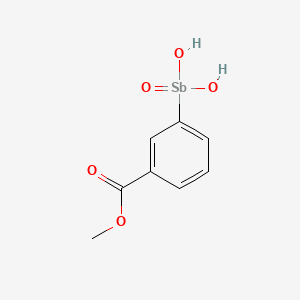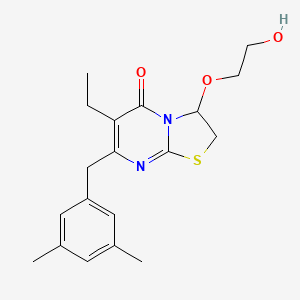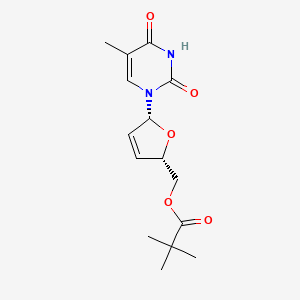
Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-(2,2-dimethylpropanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(2,2-dimethylpropanoate) is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside that is a component of DNA. This compound is known for its antiviral properties, particularly against HIV, and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(2,2-dimethylpropanoate) involves several steps. One common method starts with 5-methyluridine as the precursor. The process includes the formation of 2’,3’-unsaturated pyrimidine nucleosides via a novel β-elimination reaction
Industrial Production Methods
For large-scale production, the method involves using 5’-benzoyl-2’,α-halogen-3’α-alkanesulfonyl thymidine intermediates. This method is efficient and practical for deprotection, isolation, and purification of the final product .
化学反応の分析
Types of Reactions
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(2,2-dimethylpropanoate) undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the nucleoside analog for further applications.
Reduction: Reduction reactions can be employed to alter the functional groups on the compound.
Substitution: Commonly used to introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(2,2-dimethylpropanoate) has several scientific research applications:
Chemistry: Used as a building block for synthesizing other nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral properties, particularly against HIV.
Industry: Utilized in the production of antiviral drugs and other pharmaceuticals.
作用機序
The compound exerts its effects by inhibiting the activity of viral reverse transcriptase. It competes with the natural substrate, thymidine-5’-triphosphate, and gets incorporated into the viral DNA, causing termination of the viral DNA chain . This mechanism is crucial for its antiviral activity against HIV.
類似化合物との比較
Similar Compounds
Thymidine: The naturally occurring nucleoside in DNA.
2’,3’-Didehydro-3’-deoxythymidine: A closely related compound with similar antiviral properties.
Stavudine: Another nucleoside analog used in antiviral therapy.
Uniqueness
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(2,2-dimethylpropanoate) is unique due to its specific structural modifications, which enhance its antiviral activity and stability. The addition of the 5’-(2,2-dimethylpropanoate) group provides distinct pharmacokinetic properties compared to other similar compounds .
特性
CAS番号 |
126209-27-6 |
|---|---|
分子式 |
C15H20N2O5 |
分子量 |
308.33 g/mol |
IUPAC名 |
[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H20N2O5/c1-9-7-17(14(20)16-12(9)18)11-6-5-10(22-11)8-21-13(19)15(2,3)4/h5-7,10-11H,8H2,1-4H3,(H,16,18,20)/t10-,11+/m0/s1 |
InChIキー |
OIXBHGSSSPUXAM-WDEREUQCSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COC(=O)C(C)(C)C |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


